Methyl 3-cyclohexyl-2-iodoprop-2-enoate
Description
Methyl 3-cyclohexyl-2-iodoprop-2-enoate is an organoiodine compound characterized by a propenoate ester backbone substituted with a cyclohexyl group at the 3-position and an iodine atom at the 2-position. Its molecular formula is C₁₀H₁₃IO₂, with a molecular weight of 308.11 g/mol. The cyclohexyl group contributes steric bulk and lipophilicity, which may influence solubility in organic solvents and crystallographic packing patterns .
Properties
CAS No. |
126628-75-9 |
|---|---|
Molecular Formula |
C10H15IO2 |
Molecular Weight |
294.13 g/mol |
IUPAC Name |
methyl 3-cyclohexyl-2-iodoprop-2-enoate |
InChI |
InChI=1S/C10H15IO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
InChI Key |
QNJBTKSILCMUNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1CCCCC1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Methyl 3-cyclohexyl-2-iodoprop-2-enoate, the following structurally related compounds are analyzed (Table 1).
Table 1: Structural and Inferred Property Comparison
Key Comparative Insights
In contrast, Methyl 3-amino-2-cyano-3-iodoprop-2-enoate replaces the cyclohexyl group with polar amino and cyano groups, enhancing solubility in polar solvents and enabling hydrogen-bonding interactions .
Reactivity and Functional Group Influence The iodine atom in all listed compounds enables electrophilic substitution or cross-coupling reactions. However, the phosphonothiolate group in O-Ethyl S-2-dipropylmethylammonium ethyl methylphosphonothiolate iodide introduces ionic properties, altering reactivity pathways compared to neutral esters . Methyl 2-iodoacrylate’s simpler structure may exhibit faster reactivity in radical or nucleophilic substitutions due to reduced steric and electronic modulation .
Crystallographic and Solubility Considerations Hydrogen-bonding patterns (e.g., in Methyl 3-amino-2-cyano-3-iodoprop-2-enoate) can dominate crystal packing, as noted in studies using SHELX and ORTEP-3 for crystallographic analysis . The cyclohexyl group in the target compound likely reduces aqueous solubility but enhances stability in nonpolar matrices, a property critical for applications in organic synthesis .
Methodological Approaches in Comparative Analysis
Crystallographic Validation
- Tools like SHELXL and ORTEP-3 are critical for resolving steric effects and hydrogen-bonding networks in structurally complex analogs .
Similarity Metrics
- Graph-based methods (e.g., Etter’s formalism) and computational tools assess functional group contributions to properties like solubility and reactivity .
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